molecular formula C14H12ClNO2 B8594129 Benzyl 2-chloro-6-methylpyridine-3-carboxylate CAS No. 689150-60-5

Benzyl 2-chloro-6-methylpyridine-3-carboxylate

Cat. No.: B8594129
CAS No.: 689150-60-5
M. Wt: 261.70 g/mol
InChI Key: AZJDHIFQQJXSCW-UHFFFAOYSA-N
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Description

Benzyl 2-chloro-6-methylpyridine-3-carboxylate is a useful research compound. Its molecular formula is C14H12ClNO2 and its molecular weight is 261.70 g/mol. The purity is usually 95%.
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Properties

CAS No.

689150-60-5

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

benzyl 2-chloro-6-methylpyridine-3-carboxylate

InChI

InChI=1S/C14H12ClNO2/c1-10-7-8-12(13(15)16-10)14(17)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

AZJDHIFQQJXSCW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)OCC2=CC=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-6-methylnicotinic acid (3.0 g), benzyl alcohol (2.27 g), 4-dimethylaminopyridine (2.56 g) in DMF (10 mL) was added 1-ethyl-3-(3′-dimethylaminopropyl) carbodiimide (WSC) hydrochloride (4.02 g). The mixture was stirred at room temperature overnight. The reaction mixture was diluted with ethyl acetate, washed successively with water, saturated aqueous sodium bicarbonate, water, and saturated brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=4:1, v/v) to give the title compound (3.6 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
4.02 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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